molecular formula C23H20FNO7 B11050386 N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11050386
M. Wt: 441.4 g/mol
InChI Key: ZCHPPASPAROHJN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a diketone under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a methoxy-substituted phenol and a suitable leaving group.

    Coupling with the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the intermediate and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the pyran and amide moieties can be reduced to alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in the phenyl ring of N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C23H20FNO7

Molecular Weight

441.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C23H20FNO7/c1-12-7-17(26)21(23(28)32-12)16(10-20(27)25-15-5-3-14(24)4-6-15)13-8-18(29-2)22-19(9-13)30-11-31-22/h3-9,16,26H,10-11H2,1-2H3,(H,25,27)

InChI Key

ZCHPPASPAROHJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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